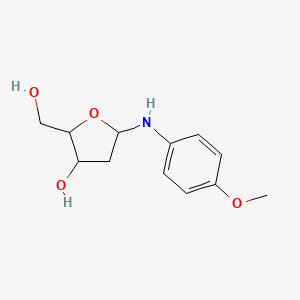

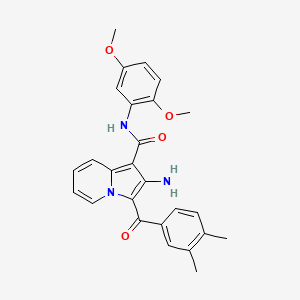

![molecular formula C18H21NO4S B2555795 5-[(4-丁基苯基)磺胺基]-2-甲基苯甲酸 CAS No. 377769-51-2](/img/structure/B2555795.png)

5-[(4-丁基苯基)磺胺基]-2-甲基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid is a compound that can be categorized within the family of sulfamoylbenzoic acids. These compounds are known for their diuretic properties and have been studied for their potential in medicinal chemistry, particularly in drug development .

Synthesis Analysis

The synthesis of sulfamoylbenzoic acid derivatives often involves the reaction with sulfamoyl chloride to convert alcohols or phenols into the corresponding sulfamates . However, the lability of the O-sulfamate group to basic conditions typically restricts this method to later stages of synthesis. To overcome this, a protecting group strategy has been developed, allowing for a more flexible approach to the synthesis of phenolic O-sulfamates . In the context of 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid, similar strategies could be employed to protect the sulfamate group during synthesis, enabling further functionalization of the molecule.

Molecular Structure Analysis

The molecular structure of sulfamoylbenzoic acids is characterized by the presence of a sulfamoyl group attached to a benzoic acid core. The position and nature of substituents on the benzene ring can significantly influence the compound's properties and biological activity. For instance, the introduction of a butyl group, as seen in 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid, could affect the compound's lipophilicity and, consequently, its pharmacokinetic profile .

Chemical Reactions Analysis

Sulfamoylbenzoic acids can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the benzene ring . The reactivity of the sulfamoyl group also allows for the formation of derivatives through reactions with amines, phenols, and thiols . These reactions are crucial for the diversification of sulfamoylbenzoic acid derivatives and their optimization for desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoylbenzoic acids, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzene ring. For example, the introduction of alkyl groups can increase lipophilicity, which may enhance the compound's ability to cross biological membranes . The stability of these compounds under various conditions is also an important consideration, especially for their potential use as pharmaceuticals. The development of N-protected sulfamates, as mentioned earlier, is a strategy to improve the stability of these compounds during synthesis and storage .

科学研究应用

1. 用于利尿筛选

已合成5-[(4-丁基苯基)磺胺基]-2-甲基苯甲酸及其类似物,并在利尿筛选中进行评估。将磺胺基取代为甲基磺酰基,这两者在空间和立体特性上相似,不会显著影响利尿模式,但倾向于稍微降低效力。这项研究突显了这些化合物在利尿应用中的潜力 (Feit & Nielsen, 1976)。

2. 合成和结构分析

对来自红藻Rhodomela confervoides的溴酚衍生物的研究包括结构类似于5-[(4-丁基苯基)磺胺基]-2-甲基苯甲酸的化合物。这些化合物经过合成,并使用各种光谱方法进行分析,包括红外光谱、电子冲击质谱、快速原子轰击质谱、电喷雾质谱和核磁共振。尽管它们对人类癌细胞系和微生物无效,但它们的结构阐明有助于理解类似化合物 (Zhao et al., 2004)。

3. 在抗菌和抗尿酶活性中的作用

对5-[(4-丁基苯基)磺胺基]-2-甲基苯甲酸衍生物的合成和生化特性表明,它们作为尿酶和致病菌株的抑制剂具有双重作用模式。这些化合物显示出在治疗胃溃疡、十二指肠溃疡以及肝性脑病等胃肠疾病中的潜力。它们在体外和体内研究中显示出显著的抗尿酶和抗菌作用,突显了它们作为有效抑制剂的潜力 (Irshad et al., 2022)。

4. 合成相关化合物

对类似于6-溴甲基-3,4-二氢-2-甲基-4-氧喹唑啉的化合物的合成研究,这是抗癌药物的关键中间体,为理解可能与5-[(4-丁基苯基)磺胺基]-2-甲基苯甲酸合成相关的合成途径提供了见解。这项研究有助于理解合成结构类似化合物的更广泛背景,这些化合物具有潜在的治疗应用 (Sheng-li, 2004)。

作用机制

Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX, 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid reduces inflammation, pain, and fever.

安全和危害

属性

IUPAC Name |

5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-3-4-5-14-7-9-15(10-8-14)19-24(22,23)16-11-6-13(2)17(12-16)18(20)21/h6-12,19H,3-5H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSNMUDJXINAKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

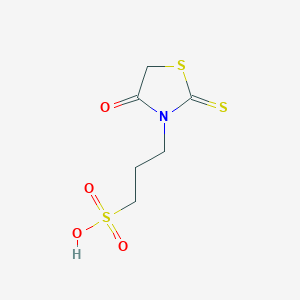

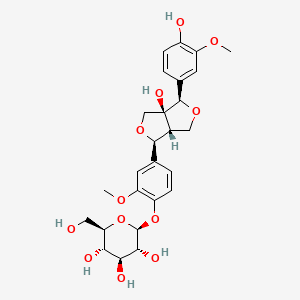

![{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2555717.png)

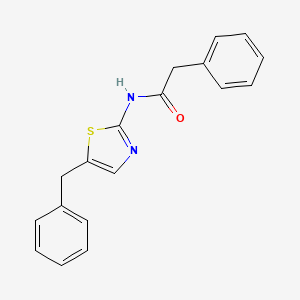

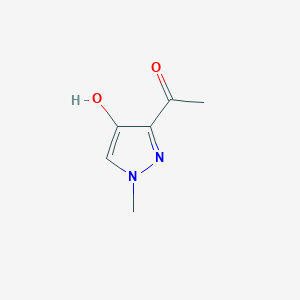

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2555720.png)

![N-[4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-yl]-2-chloropyridine-3-sulfonamide](/img/structure/B2555721.png)

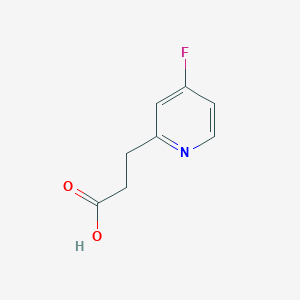

![3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine](/img/structure/B2555727.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2555734.png)